N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a thiophene ring, and a sulfonamide group
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-9-7-11(20-8-9)21(17,18)16-13-15-14-12(19-13)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBAXJSKLBJSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)S(=O)(=O)NC2=NN=C(O2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions. The cyclohexyl group can be introduced through subsequent reactions involving cyclohexylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Introduction of different functional groups at the thiophene or oxadiazole rings.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an antibacterial, antifungal, and antiviral agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide has been studied for its therapeutic properties. It has demonstrated efficacy in preclinical models for treating infections and inflammatory diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylbenzenesulfonamide
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methoxybenzenesulfonamide
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzenesulfonamide
Uniqueness: N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide stands out due to its thiophene ring, which imparts unique electronic and steric properties. This differentiates it from other compounds in the same class and contributes to its distinct biological and chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
